molecular formula C11H16O B136643 Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) CAS No. 143784-33-2

Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI)

Cat. No.: B136643
CAS No.: 143784-33-2
M. Wt: 164.24 g/mol
InChI Key: OYVVLQHYLBQLEI-UHFFFAOYSA-N
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Description

Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is an organic compound belonging to the phenol family. It is characterized by the presence of an isopropyl group and two methyl groups attached to a phenolic ring. This compound is known for its antimicrobial properties and is used in various applications, including as an antiseptic and disinfectant.

Properties

CAS No.

143784-33-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,4-dimethyl-6-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-7(2)10-6-8(3)5-9(4)11(10)12/h5-7,12H,1-4H3

InChI Key

OYVVLQHYLBQLEI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(C)C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C)O)C

Synonyms

Phenol, 2,4-dimethyl-6-(1-methylethyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Studied for its potential therapeutic effects, including antibacterial and antifungal activities.

    Industry: Utilized in the formulation of antiseptic solutions and preservatives.

Mechanism of Action

The antimicrobial activity of Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is primarily due to its ability to disrupt microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in cell lysis and death. Additionally, the compound can interfere with enzyme activity and protein synthesis within microbial cells .

Comparison with Similar Compounds

    Thymol (2-Isopropyl-5-methylphenol): Similar structure but with one less methyl group.

    Carvacrol (2-Methyl-5-isopropylphenol): Similar structure but with different positioning of the isopropyl and methyl groups.

    Chloroxylenol (4-Chloro-3,5-dimethylphenol): Contains a chlorine atom instead of an isopropyl group.

Uniqueness: Phenol, 2,4-dimethyl-6-(1-methylethyl)-(9CI) is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct antimicrobial properties. Its structure allows for effective interaction with microbial cell membranes, making it a potent antiseptic and disinfectant .

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